molecular formula C20H29N7O B6446726 1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2548999-80-8

1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B6446726
CAS No.: 2548999-80-8
M. Wt: 383.5 g/mol
InChI Key: VBBYCOIMILJOHK-UHFFFAOYSA-N
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Description

1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound that falls under the category of heterocyclic compounds. This compound is notable for its unique structure that integrates multiple rings and functional groups, making it a subject of interest in various fields of scientific research, including chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine generally involves several steps:

  • Formation of 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine: : This may involve the cyclization of suitable precursor molecules under specific conditions, often involving reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.

  • Synthesis of the alkynyl intermediate:

  • Formation of the final compound: : The piperazine ring is then introduced through nucleophilic substitution or other suitable methods to create the final compound.

Industrial Production Methods: Scaling up the synthesis for industrial production often involves optimizing the reaction conditions to maximize yield and purity while minimizing the cost and environmental impact. This can include continuous flow reactions and the use of safer and more sustainable solvents and reagents.

Chemical Reactions Analysis

1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine undergoes various chemical reactions:

  • Oxidation: : This compound can be oxidized under controlled conditions to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be employed to selectively reduce specific functional groups within the compound.

  • Substitution: : The presence of multiple rings and functional groups makes this compound amenable to substitution reactions, which can be used to modify the compound for specific applications.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or hydrogen gas with a suitable catalyst.

  • Substitution: : Nucleophiles and electrophiles under conditions that favor selective substitutions.

Major Products: Depending on the reaction conditions, the major products formed from these reactions can include various derivatives that retain the core structure of the compound but feature modified functional groups, enhancing their utility in different applications.

Scientific Research Applications

This compound has found a wide range of applications in scientific research:

  • Chemistry: : Its complex structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : It can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.

  • Medicine: : The compound's unique structure and functional groups make it a candidate for drug development, particularly in targeting specific proteins or enzymes.

  • Industry: : It has applications in the development of advanced materials and as a precursor for other valuable compounds.

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds that share structural motifs with 1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine. These include:

  • 1-ethyl-4-{4-[(1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

  • 1-ethyl-4-{4-[(1-{1H-pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

These compounds exhibit similar reactivity patterns and applications but differ in their specific interactions and the detailed mechanisms of their effects.

Hopefully, this gives you a detailed view of this intriguing compound. What aspect of it grabs your attention the most?

Properties

IUPAC Name

4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O/c1-2-25-10-12-26(13-11-25)7-3-4-14-28-17-5-8-27(9-6-17)20-18-15-23-24-19(18)21-16-22-20/h15-17H,2,5-14H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBYCOIMILJOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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